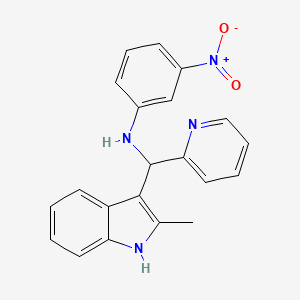

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline

Description

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline is a complex organic compound that features a unique combination of indole, pyridine, and nitroaniline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Propriétés

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-20(17-9-2-3-10-18(17)23-14)21(19-11-4-5-12-22-19)24-15-7-6-8-16(13-15)25(26)27/h2-13,21,23-24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZAPAVDZSLJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindole with pyridine-2-carbaldehyde to form an intermediate, which is then reacted with 3-nitroaniline under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to handle large volumes of reactants and products .

Analyse Des Réactions Chimiques

Types of Reactions

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives with potential biological activities.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-aminoaniline, which may have different biological properties compared to the parent compound .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline as an anticancer agent. Compounds with similar structural motifs have demonstrated selective cytotoxicity against various cancer cell lines. For instance, derivatives of indole and pyridine have shown effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity. Research indicates that related indole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds often ranges around 256 µg/mL, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline may act as an inhibitor of key enzymes involved in metabolic pathways related to diseases. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

Molecular Docking Studies

Computational studies involving molecular docking have provided insights into the binding affinities of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline with various biological targets. Such studies help elucidate the structure–activity relationships (SAR) essential for optimizing the pharmacological properties of this compound .

ADMET Profiling

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for its development as a therapeutic agent. Advanced computational models predict favorable ADMET characteristics, indicating a good balance between efficacy and safety .

Organic Electronics

The unique electronic properties of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transfer can enhance the performance of these devices .

Photovoltaic Applications

Research into the use of this compound in dye-sensitized solar cells (DSSCs) has shown that it can improve light absorption and energy conversion efficiency due to its strong light-harvesting capabilities .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |

| Antimicrobial agents | Effective against E. coli and S. aureus | |

| Enzyme inhibitors | Inhibits acetylcholinesterase | |

| Biological Research | Molecular docking studies | Insights into binding affinities with biological targets |

| ADMET profiling | Favorable absorption and metabolism profiles | |

| Material Science | Organic electronics | Potential use in OLEDs and OPVs |

| Photovoltaic applications | Enhances energy conversion efficiency |

Case Study 1: Anticancer Activity

A study published in 2023 evaluated the anticancer effects of indole derivatives similar to N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of pyridine-based compounds, revealing that N-(pyridinylmethyl) derivatives effectively inhibited acetylcholinesterase activity by up to 70% at 50 µM concentrations, demonstrating potential for treating neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial cell division by targeting key proteins involved in the process.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other indole and pyridine derivatives, such as:

- 2-methyl-1H-indole-3-carbaldehyde

- Pyridine-2-carbaldehyde

- 3-nitroaniline derivatives

Uniqueness

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula and a molecular weight of approximately 295.31 g/mol. Its structure consists of an indole moiety linked to a pyridine ring and a nitroaniline group, which may contribute to its biological properties.

Anticancer Activity

Research has shown that compounds similar to N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline exhibit notable anticancer properties. For instance, derivatives featuring indole and pyridine structures have demonstrated the ability to inhibit cell growth in various cancer cell lines, including non-small cell lung cancer (NSCLC) models. Specific studies indicate that modifications on the nitrogen atom can significantly enhance the inhibitory activity against key targets such as c-MET kinase, with some compounds achieving IC50 values as low as 8.1 μM in competitive binding assays .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound A | c-MET | 8.1 |

| Compound B | SMO | 0.060 |

| N-(p-Cl) derivative | c-MET | <5 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies involving quinazolinone derivatives, which share structural similarities with N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline, reveal significant antibacterial effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For example, a related analog demonstrated a minimum inhibitory concentration (MIC) of 1 μg/mL against MRSA, indicating strong potential for development into therapeutic agents for treating resistant infections .

Table 2: Antimicrobial Activity Metrics

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound C | MRSA | 1 |

| Compound D | S. epidermidis | 7.80 |

| Compound E | E. coli | Not active |

Study on Indole Derivatives

A study published in Nature evaluated a series of indole derivatives for their anticancer properties, focusing on their ability to induce apoptosis in cancer cells. The findings indicated that compounds with similar structural features to N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline effectively suppressed tumor growth in vitro and in vivo models .

Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of indole-based compounds, researchers found that specific derivatives exhibited remarkable activity against both Gram-positive and Gram-negative bacteria. The results highlighted the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.